2'-Hydroxy 3,4,5-trimethoxychalcone
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Overview
Description
2’-Hydroxy 3,4,5-trimethoxychalcone is a synthetic chalcone derivative belonging to the flavonoid family Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy 3,4,5-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-3,4,5-trimethoxybenzaldehyde and an appropriate acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an alcoholic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy 3,4,5-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the chalcone to its corresponding dihydrochalcone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Chalcone epoxides and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Brominated or nitrated chalcone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’-Hydroxy 3,4,5-trimethoxychalcone involves several molecular targets and pathways:
Comparison with Similar Compounds
2’-Hydroxy 3,4,5-trimethoxychalcone can be compared with other similar chalcone derivatives:
2’-Hydroxy-2,4,4’-trimethoxychalcone: Similar structure but different substitution pattern, leading to variations in biological activity.
2’-Hydroxy-3,4,6’-trimethoxychalcone: Another derivative with a different substitution pattern, affecting its chemical reactivity and biological properties.
2’-Hydroxy-2,3,5’-trimethoxychalcone: Known for its role in inducing apoptosis in cancer cells through the unfolded protein response.
The uniqueness of 2’-Hydroxy 3,4,5-trimethoxychalcone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-16-10-12(11-17(22-2)18(16)23-3)8-9-15(20)13-6-4-5-7-14(13)19/h4-11,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSBUHVXNLHWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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